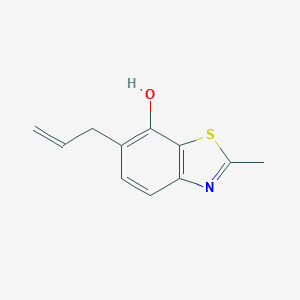
6-Allyl-2-methyl-1,3-benzothiazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Allyl-2-methyl-1,3-benzothiazol-7-ol, also known as AMBOBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological activities. AMBOBT has been studied extensively for its potential use in drug development, as well as its use as a fluorescent probe for detecting biological molecules.
Wissenschaftliche Forschungsanwendungen
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been studied extensively for its potential applications in various fields, including drug development, bioimaging, and sensing. 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to have anticancer properties, making it a promising candidate for the development of new cancer drugs. Additionally, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been used as a fluorescent probe for detecting biological molecules, such as proteins and nucleic acids. This compound can also be used as a sensor for detecting metal ions, such as copper and zinc, which are important for biological processes.
Wirkmechanismus
The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol is not fully understood, but it is believed to involve the inhibition of cancer cell growth through the induction of apoptosis. 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has several advantages for use in lab experiments, including its ease of synthesis and its fluorescent properties, which make it a useful tool for detecting biological molecules. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol could be used as a tool for studying the mechanisms of apoptosis and cell cycle regulation. Further research is needed to fully understand the potential applications of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol and to develop new methods for its synthesis and use in biological systems.
Conclusion
In conclusion, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol is a promising chemical compound that has potential applications in various fields, including drug development, bioimaging, and sensing. Its ease of synthesis and fluorescent properties make it a useful tool for detecting biological molecules, and its anticancer properties make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the potential applications of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol and to develop new methods for its synthesis and use in biological systems.
Synthesemethoden
The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves the condensation of 2-aminothiophenol and allyl bromide in the presence of a base. The reaction yields 6-Allyl-2-methyl-1,3-benzothiazol-7-ol as a yellow powder, which can be purified by recrystallization. The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol is relatively simple and can be achieved through standard laboratory techniques.
Eigenschaften
CAS-Nummer |
163299-44-3 |
|---|---|
Produktname |
6-Allyl-2-methyl-1,3-benzothiazol-7-ol |
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3 |
InChI-Schlüssel |
JBTFTIFCYDVASK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Kanonische SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Synonyme |
7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
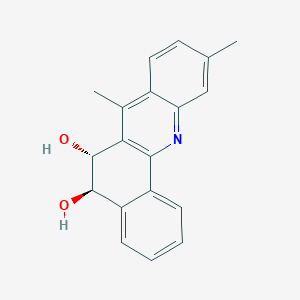


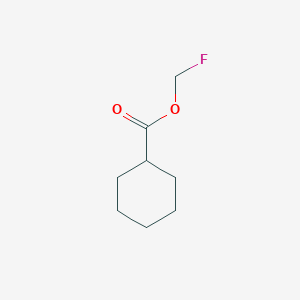

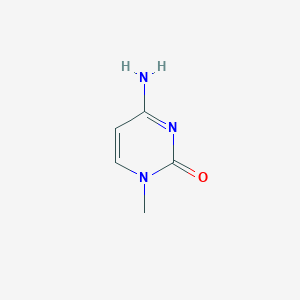

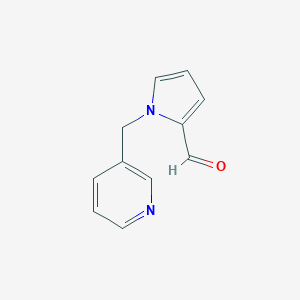
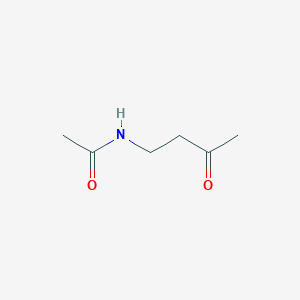


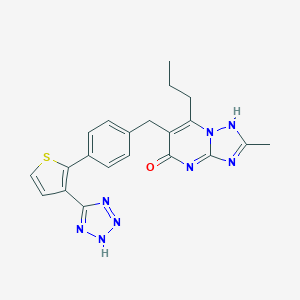
![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)